Sorgolactone Sorgolactone Sorgolactone is a strigolactone and an indenofuran.
Brand Name: Vulcanchem
CAS No.: 141262-39-7
VCID: VC21338589
InChI: InChI=1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8+/t9-,12+,14+,16-/m0/s1
SMILES: CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3
Molecular Formula: C18H20O5
Molecular Weight: 316.3 g/mol

Sorgolactone

CAS No.: 141262-39-7

VCID: VC21338589

Molecular Formula: C18H20O5

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

Sorgolactone - 141262-39-7

Description

Sorgolactone is a member of the strigolactone family, which are plant hormones known for their roles in regulating plant development and interactions with microorganisms in the rhizosphere. It is specifically identified as an indenofuran and has been isolated from the roots of Sorghum bicolor, a host plant for parasitic Striga species .

Biological Activities and Functions

Sorgolactone, like other strigolactones, plays a crucial role in plant development and microbial interactions:

  • Shoot Branching Inhibition: Strigolactones, including sorgolactone, are involved in the regulation of shoot branching in plants, acting as plant hormones .

  • Stimulation of Parasitic Plant Germination: Sorgolactone stimulates the germination of seeds from parasitic plants such as Striga and Orobanche species .

  • Interaction with Mycorrhizal Fungi: It promotes hyphal branching and the formation of fungal hyphopodia, facilitating symbiotic relationships with arbuscular mycorrhizal fungi (AMFs) .

Activity Comparison with Other Strigolactones

StrigolactoneActivity
Sorgolactone (5-Deoxystrigol)High activity in stimulating parasitic plant germination and inhibiting shoot branching
StrigolLower activity compared to sorgolactone, particularly in shoot branching inhibition
OrobancholGenerally found in dicots, less active than acetate forms like orobanchyl acetate

Research Findings and Applications

Recent studies have highlighted the importance of sorgolactone in plant-microbe interactions and its potential applications:

  • Plant-Microbe Interactions: Sorgolactone influences the recruitment of beneficial microorganisms in the rhizosphere, potentially enhancing plant defense against pathogens .

  • Agricultural Applications: Understanding sorgolactone's role in plant development and microbial interactions could lead to new strategies for improving crop yields and resistance to parasitic plants .

Future Research Directions

  • Mechanisms of Action: Further elucidation of how sorgolactone interacts with plant and microbial receptors to modulate biological responses.

  • Agricultural Applications: Exploring the use of sorgolactone or its analogs to enhance crop resistance to parasitic plants and improve symbiotic relationships with beneficial microbes.

CAS No. 141262-39-7
Product Name Sorgolactone
Molecular Formula C18H20O5
Molecular Weight 316.3 g/mol
IUPAC Name (3E,3aR,8S,8bS)-8-methyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,5,6,7,8,8b-hexahydro-3aH-indeno[1,2-b]furan-2-one
Standard InChI InChI=1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8+/t9-,12+,14+,16-/m0/s1
Standard InChIKey KHSREFIWULNDAB-YCUBLIQYSA-N
Isomeric SMILES C[C@H]1CCCC2=C1[C@@H]3[C@H](C2)/C(=C\O[C@H]4C=C(C(=O)O4)C)/C(=O)O3
SMILES CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3
Canonical SMILES CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3
Synonyms racemic sorgolactone; (3aR*,8S*,8bS*,2'R*)-3-[(E)-2',5'-dihydro-4'-methyl-5'-oxo-2'-furanyloxymethylene]-8-methyl-3,3a,4,5,6,7,8,8b-octahydroindeno[1,2-b]furan-2-one
Reference 1. J Agric Food Chem. 2003 Feb 26;51(5):1162-8. Analysis of strigolactones, germination stimulants for striga and orobanche, by high-performance liquid chromatography/tandem mass spectrometry. Sato D(1), Awad AA, Chae SH, Yokota T, Sugimoto Y, Takeuchi Y, Yoneyama K. Author information: (1)Center for Research on Wild Plants, Utsunomiya University, Japan. A simple and rapid analytical method for strigolactones, germination stimulants for the root parasitic weeds witchweed (Striga spp.) and broomrape (Orobanche spp.), has been developed using high-performance liquid chromatography connected to tandem mass spectrometry (LC/MS/MS). The natural strigolactones (strigol, sorgolactone, orobanchol, and alectrol) were clearly separated and identified by LC/MS/MS. As low as 0.1 pg/microL of strigol and 0.5 pg/microL of sorgolactone could be quantified, whereas 1 pg/microL was needed for the quantification of orobanchol (S/N > 10). Using this method, it was found that red clover produces orobanchol and alectrol but not strigol. The roots of red clover seedlings were found to produce 13, 70, 58, and 65 pg of orobanchol/plant 1, 2, 3, and 4 weeks after germination, respectively. DOI: 10.1021/jf025997z PMID: 12590450 [Indexed for MEDLINE]
PubChem Compound 5281395
Last Modified Feb 18 2024

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